molecular formula C22H23N3O6 B2960218 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 874805-43-3

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2960218
CAS RN: 874805-43-3
M. Wt: 425.441
InChI Key: ATRAEZCJBLTZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d][1,3]dioxole moiety, which is an organic compound with the formula C6H4O2CH2 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d][1,3]dioxole-type compounds have been synthesized using well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .


Molecular Structure Analysis

The benzo[d][1,3]dioxole moiety in the compound is a heterocyclic compound containing the methylenedioxy functional group . This group consists of two oxygen atoms bridging two carbon atoms, forming a cyclic ether.

Scientific Research Applications

Cancer Research

The structural motifs present in this compound are reminiscent of those found in coenzyme Q analogues, which have been studied for their antitumor properties. Specifically, the benzodioxole moiety has been linked to the inhibition of cancer cell growth . This suggests that our compound could be synthesized as an intermediate in the development of new antitumor agents.

Organic Synthesis

As an intermediate, this compound could be used in the synthesis of complex organic molecules. Its oxazolidin ring, in particular, is a versatile moiety that can act as a chiral auxiliary or directing group in asymmetric synthesis, potentially leading to the development of new pharmaceuticals or materials .

Green Chemistry

The synthesis and applications of this compound could be optimized to adhere to the principles of green chemistry, minimizing the use of hazardous substances and reducing the environmental impact of chemical processes .

Each of these applications would require further research and development to fully realize the potential of this compound. The versatility of its structure opens up a wide range of possibilities for scientific exploration and innovation.

For more information on the synthesis and potential applications of similar compounds, please refer to the published research article .

properties

IUPAC Name

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-14-2-4-15(5-3-14)11-23-20(26)21(27)24-12-19-25(8-9-29-19)22(28)16-6-7-17-18(10-16)31-13-30-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRAEZCJBLTZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.